6-hydroxy-N,1-dimethylindole-3-carboxamide
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Overview
Description
6-hydroxy-N,1-dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,1-dimethylindole-3-carboxamide typically involves the functionalization of the indole ring. One common method is the Larock heteroannulation, which uses palladium(II) acetate and potassium carbonate as catalysts . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N,1-dimethylindole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using titanium(III) chloride solution.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced indole derivatives, and substituted indole compounds .
Scientific Research Applications
6-hydroxy-N,1-dimethylindole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its role in cell signaling and interaction with various biological receptors.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a flavor and fragrance agent.
Mechanism of Action
The mechanism of action of 6-hydroxy-N,1-dimethylindole-3-carboxamide involves its interaction with various enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity . This interaction is crucial for its biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: Known for its antiviral activity.
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide: Another antiviral agent.
Uniqueness
6-hydroxy-N,1-dimethylindole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-hydroxy-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)9-6-13(2)10-5-7(14)3-4-8(9)10/h3-6,14H,1-2H3,(H,12,15) |
InChI Key |
ALTIHNKZQMTOFA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(C2=C1C=CC(=C2)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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